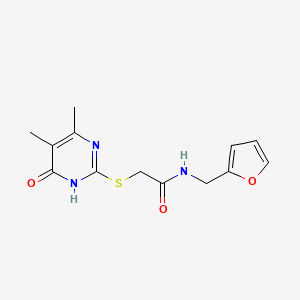

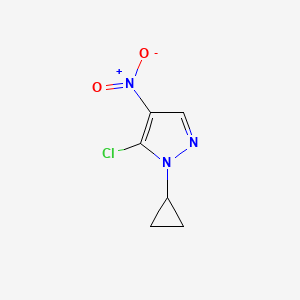

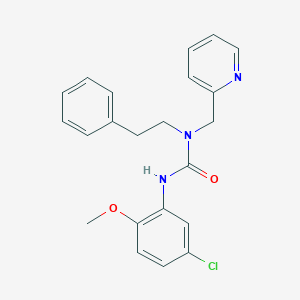

N,N-二甲基-4-(1-甲基-5-酮-4-苯基-4,5-二氢-1H-1,2,4-三唑-3-基)哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals known for their potential biological activities, particularly as they relate to sulfonamide and piperidine structures. These compounds, including variations of sulfonamides with piperidine moieties, have been explored for various biological and pharmacological activities. Research into such compounds is driven by their potential applications in medicinal chemistry and their varied biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those with piperidine and triazole moieties, often involves multi-step chemical reactions. For instance, compounds like sulfonamide 48 have been synthesized through modifications that include N-alkyl substitution, demonstrating potent agonistic activity at specific receptors (Baihua Hu et al., 2001). Such syntheses typically involve nucleophilic substitution reactions, coupling reactions, and sometimes the use of reagents like sodium hydride (NaH) and dimethyl formamide (DMF) for the introduction of various substituents (H. Khalid et al., 2013).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. For example, studies have elucidated the structure of related compounds, revealing features like chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms (S. Naveen et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including those leading to the formation of new sulfonamide derivatives. The reactivity can be influenced by the substituents on the piperidine ring and the nature of the sulfonamide group. For instance, the synthesis of biologically active derivatives has been reported, where different electrophiles are introduced at the oxygen atom of the sulfonamide group (H. Khalid et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems and their formulation for potential applications. The crystalline structure, determined by X-ray diffraction, helps in understanding the conformation and geometry of the molecule, which is essential for its biological activity (S. Naveen et al., 2015).

科学研究应用

代谢途径和酶相互作用

N,N-二甲基-4-(1-甲基-5-氧代-4-苯基-4,5-二氢-1H-1,2,4-三唑-3-基)哌啶-1-磺酰胺参与复杂的代谢途径,包括新型抗抑郁药物的氧化代谢。该化合物在体外被氧化为各种代谢物,包括4-羟基苯代谢物、亚砜、N-羟基哌嗪和苄基醇,进一步被氧化为相应的苯甲酸。这个过程涉及多种酶,如CYP2D6、CYP2C9、CYP3A4/5、CYP2A6、CYP2C19、醇脱氢酶和醛脱氢酶,突显了它在酶反应中的复杂参与(Hvenegaard et al., 2012)。

抗菌特性

研究还探讨了含有磺胺基团的化合物,包括上述化合物,的抗菌潜力。使用这种磺胺基结构合成的新型杂环化合物显示出显著的抗菌活性,表明其在开发新的抗菌剂中的实用性(Azab et al., 2013)。

农业和除草应用

该化合物的衍生物已被研究其除草活性。已开发并评估了相关磺胺化合物的生物药模型,以评估其在控制不受欢迎的植被中的有效性,展示了该化合物在农业应用中的潜力(Ren et al., 2000)。

过渡金属配合物和生物评价

包括与N,N-二甲基-4-(1-甲基-5-氧代-4-苯基-4,5-二氢-1H-1,2,4-三唑-3-基)哌啶-1-磺酰胺相关的磺胺基衍生配体已被合成和表征,以及其过渡金属配合物。这些化合物显示出中等到显著的抗菌活性和良好的抗真菌活性,表明它们在药物化学中的潜力(Chohan et al., 2011)。

抗氧化和神经保护特性

具有自由基清除剂基团的该化合物的类似物已经证明可以保护针对过氧化氢诱导的人类细胞系中细胞存活率和谷胱甘肽水平的降低。这表明在治疗或预防与氧化应激相关的疾病,如白内障、年龄相关性黄斑变性(AMD)和阿尔茨海默病(AD)中具有潜在应用(Jin et al., 2010)。

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that it interacts with its targets, causing conformational changes that alter the function of these targets .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

属性

IUPAC Name |

N,N-dimethyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-18(2)25(23,24)20-11-9-13(10-12-20)15-17-19(3)16(22)21(15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCVFMXJAFZDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Butyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2483547.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)